molecular formula C7H16N2O2 B1414675 Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate CAS No. 1020932-71-1

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate

Cat. No.: B1414675
CAS No.: 1020932-71-1
M. Wt: 160.21 g/mol
InChI Key: KSYNQGOAGVDAPW-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate: is an organic compound with the molecular formula C7H16N2O2. It is a derivative of amino acids and is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to an amino group and a methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate typically involves the reaction of dimethylaminoethylamine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

[ \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COOCH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{NHCH}_2\text{COOCH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a reagent to study enzyme mechanisms and protein interactions. It can also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it a valuable intermediate in the synthesis of drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its reactivity and functional groups make it suitable for various industrial applications .

Comparison with Similar Compounds

  • Methyl 2-{[2-(4-morpholinyl)ethyl]amino}acetate
  • Ethyl [(ethoxycarbonyl)(methyl)amino]acetate
  • Ethyl [(2-chlorobenzyl)(formyl)amino]acetate

Comparison: Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNQGOAGVDAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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